molecular formula C8H17N2O6P B115853 (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid CAS No. 152218-61-6

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid

Cat. No. B115853
CAS RN: 152218-61-6
M. Wt: 268.2 g/mol
InChI Key: MQWVXXULFGMJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a carboxylic acid derivative, specifically a piperazine carboxylic acid with a phosphonooxy propyl group attached. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The piperazine ring is a heterocyclic amine structure, and the phosphonooxy group suggests the presence of a phosphorus-oxygen bond .


Molecular Structure Analysis

The molecular structure would likely show the carboxylic acid group, the piperazine ring, and the phosphonooxy group connected by carbon chains. The exact structure would depend on the locations of these groups within the molecule .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including esterification with alcohols and reduction to alcohols . Piperazine rings can participate in substitution reactions, and the phosphonooxy group might undergo reactions typical of phosphorus-oxygen compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, the piperazine ring might bind to certain receptors in the body .

Safety and Hazards

Carboxylic acids can be corrosive and irritating to the skin and eyes. They can also react with bases to produce heat. The safety and hazards of the piperazine and phosphonooxy groups would depend on their specific structures and substitutions .

properties

IUPAC Name

4-(3-phosphonooxypropyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2O6P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16-17(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWVXXULFGMJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934446
Record name 4-[3-(Phosphonooxy)propyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid

CAS RN

152218-61-6
Record name 3-(2-Carboxypiperazine-4-yl)propyl-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152218616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Phosphonooxy)propyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.